2'-Chloro-6-fluorobiphenyl-2-ol

描述

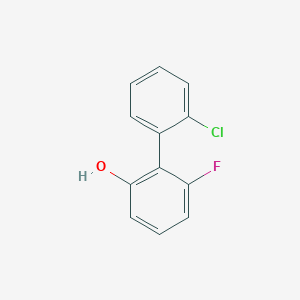

2'-Chloro-6-fluorobiphenyl-2-ol (hypothetical structure inferred from nomenclature) is a biphenyl derivative featuring a hydroxyl (-OH) group at position 2 of one benzene ring, a chlorine atom at position 2' of the adjacent ring, and a fluorine atom at position 6 of the same ring as the hydroxyl group. This analysis leverages structurally similar compounds to infer comparisons.

属性

分子式 |

C12H8ClFO |

|---|---|

分子量 |

222.64 g/mol |

IUPAC 名称 |

2-(2-chlorophenyl)-3-fluorophenol |

InChI |

InChI=1S/C12H8ClFO/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7,15H |

InChI 键 |

FMXGTKFPXXOOAU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)O)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key parameters of 2'-Chloro-6-fluorobiphenyl-2-ol and its closest analogs:

Key Observations

Substituent Effects

- Chlorine vs. Fluorine: Chlorine (Cl) and fluorine (F) are both electronegative halogens, but F has a smaller atomic radius and higher electronegativity.

- Hydroxyl Group: The presence of -OH in 2'-Chloro-6-fluorobiphenyl-2-ol and 6-Chloro-2-phenylphenol introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs like 2-(2-Chloro-6-fluorophenyl)aniline .

Functional Group Impact

- Amino vs. Hydroxyl: The amino group (-NH₂) in 2-(2-Chloro-6-fluorophenyl)aniline confers basicity, whereas the hydroxyl group in biphenyl derivatives is acidic (pKa ~10 for phenolic OH). This difference influences reactivity in synthetic applications .

- Ester and Nitrile Derivatives: Ethyl 2-chloro-6-fluorophenylacetate and the cyano-substituted compound from exhibit reduced polarity compared to hydroxylated analogs, making them more suitable for hydrophobic environments (e.g., lipid membranes) .

Molecular Weight and Complexity

Stability and Reactivity

- Fluorinated analogs like 1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol exhibit enhanced resistance to oxidative degradation due to the strong C-F bond, a trait critical in materials science .

准备方法

Coupling of Protected Hydroxyphenylboronic Acids

A common approach utilizes 2-methoxyphenylboronic acid and 1-bromo-2-chloro-6-fluorobenzene. The methoxy group protects the hydroxyl during coupling, which is later removed using boron tribromide (BBr₃).

Procedure :

-

Protection : 2-Bromophenol is methylated using iodomethane and silver oxide in DMF to yield 2-methoxyphenyl bromide.

-

Boronic Acid Formation : Lithiation of 2-methoxyphenyl bromide with n-butyllithium, followed by treatment with trimethyl borate, generates 2-methoxyphenylboronic acid.

-

Coupling : Suzuki-Miyaura coupling with 1-bromo-2-chloro-6-fluorobenzene using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a toluene/ethanol/water solvent system at 80°C for 12 hours.

-

Deprotection : BBr₃ in dichloromethane at -78°C cleaves the methyl ether, yielding the target compound.

Alternative Boronic Acid Configurations

Inverting the coupling partners, 2-chloro-6-fluorophenylboronic acid and 2-bromo-1-methoxybenzene, has also been explored. This method employs PEPPSI™-IPr (a palladium-N-heterocyclic carbene catalyst) for enhanced efficiency in DMF/ethanol/water at 125°C under microwave irradiation.

Key Data :

Ullmann-Type Coupling for Challenging Substrates

For substrates prone to decomposition under Suzuki conditions, Ullmann coupling offers a copper-mediated alternative. This method is less favored due to lower yields but remains viable for electron-deficient arenes.

Procedure :

-

Reaction : 2-Iodo-1-chloro-3-fluorobenzene and 2-hydroxyiodobenzene are heated with CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 110°C for 24 hours.

-

Workup : Chromatography isolates the biphenyl product.

Hydroxyl Group Introduction via Nucleophilic Aromatic Substitution

In cases where pre-functionalized biphenyls are accessible, hydroxylation can be achieved through directed ortho-metalation.

Procedure :

-

Directed Lithiation : 2'-Chloro-6-fluorobiphenyl is treated with LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with trimethyl borate.

-

Oxidation : Hydrogen peroxide oxidizes the boronate intermediate to the phenol.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | High regioselectivity | Requires protection/deprotection |

| Suzuki-Miyaura (PEPPSI) | Pd-NHC | 85 | Rapid microwave synthesis | Cost of specialized catalyst |

| Ullmann Coupling | CuI | 50 | Tolerance for electron-deficient arenes | Low yield, long reaction time |

| Directed Lithiation | LDA | 65 | Late-stage hydroxylation | Sensitive to moisture and oxygen |

Challenges and Optimization Strategies

Protecting Group Selection

Ethoxymethyl (EOM) and methoxy groups are widely used, but their removal requires harsh conditions (e.g., DDQ or BBr₃). Recent advances propose photolabile groups (e.g., nitroveratryl) for milder deprotection.

常见问题

Q. What are the recommended synthetic routes for 2'-Chloro-6-fluorobiphenyl-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of biphenyl derivatives like 2'-Chloro-6-fluorobiphenyl-2-ol typically involves cross-coupling reactions such as Suzuki-Miyaura, which connects aryl halides with boronic acids. For example, coupling 2-chloro-6-fluorophenylboronic acid with a protected 2-hydroxyphenyl halide could yield the target compound. Optimizing conditions (e.g., catalyst choice, solvent, temperature) is critical: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures at 80–100°C are common . Post-synthesis, deprotection of the hydroxyl group (if masked) requires mild acidic or basic conditions to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing 2'-Chloro-6-fluorobiphenyl-2-ol, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : and NMR are essential. The hydroxyl proton (δ ~5–6 ppm) and aromatic protons (δ ~6.5–7.5 ppm) show splitting patterns influenced by chloro and fluoro substituents. NMR reveals distinct peaks for fluorine environments .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻) and isotope patterns from chlorine/fluorine .

- IR Spectroscopy : Identify O–H stretching (~3200–3600 cm⁻¹) and C–F/C–Cl vibrations (1000–1300 cm⁻¹) .

Q. How does the presence of chloro and fluoro substituents influence the solubility and reactivity of 2'-Chloro-6-fluorobiphenyl-2-ol in different solvents?

- Methodological Answer : Chloro and fluoro groups increase hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing solubility in DCM or THF. Reactivity is affected by electron-withdrawing effects: the chloro group deactivates the ring toward electrophilic substitution, while fluorine’s inductive effect stabilizes intermediates. Solvent choice (polar aprotic vs. nonpolar) impacts reaction rates and pathways—e.g., SNAr reactions favor DMF or DMSO .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure of 2'-Chloro-6-fluorobiphenyl-2-ol, and how do exchange-correlation functionals affect accuracy?

- Methodological Answer : Hybrid density functionals (e.g., B3LYP) incorporating exact exchange terms are recommended for thermochemical accuracy. Studies show that functionals like Becke’s 1993 model (with 15–20% exact exchange) reduce errors in atomization energies to <3 kcal/mol . For electron density analysis, the Colle-Salvetti correlation-energy formula (adapted for gradient expansions) provides reliable correlation potentials, validated for halogenated aromatics . Basis sets like 6-311+G(d,p) capture polarization and diffuse effects for accurate HOMO-LUMO gap calculations .

Q. How can researchers resolve contradictions between computational predictions and experimental observations regarding the compound's reactivity?

- Methodological Answer : Iterative validation is key. For example, if DFT predicts a reaction barrier inconsistent with observed kinetics:

- Reassess computational parameters (e.g., solvent model, dispersion corrections).

- Cross-validate with experimental techniques like kinetic isotope effects or in-situ spectroscopy .

- Use multi-reference methods (e.g., CASSCF) if strong electron correlation is suspected. Contradictions in regioselectivity may arise from steric effects not captured in gas-phase calculations—explicit solvent modeling (e.g., COSMO-RS) can resolve this .

Q. What strategies are effective in studying the hydrogen-bonding interactions of the hydroxyl group in 2'-Chloro-6-fluorobiphenyl-2-ol using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks. For example, the hydroxyl group may form intramolecular H-bonds with adjacent fluorine or chlorine atoms, or intermolecular bonds with solvent molecules. Compare metrics (bond lengths, angles) to related structures like 3-Fluoro-2-hydroxybenzaldehyde (O–H···F interactions at ~2.6 Å) . Pair distribution function (PDF) analysis or Hirshfeld surfaces quantify interaction strengths. For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。